

(R)-tetrahydrofuran-3-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-tetrahydrofuran-3-amine hydrochloride

Cat. No.: B1394164

[Get Quote](#)

An In-depth Technical Guide to **(R)-tetrahydrofuran-3-amine Hydrochloride**: Properties, Analysis, and Application

Abstract

(R)-tetrahydrofuran-3-amine hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique stereochemistry and functional groups make it an essential intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its core physicochemical properties, with a focus on its molecular weight and structural attributes. We delve into field-proven synthetic routes that preserve stereochemical integrity, detail rigorous analytical methodologies for quality control and enantiomeric purity assessment, and explore its significant applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.

Introduction: The Significance of a Chiral Building Block

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles between its enantiomers. **(R)-tetrahydrofuran-3-amine hydrochloride** represents a key chiral synthon,

valued for the rigid tetrahydrofuran scaffold which can impart favorable pharmacokinetic properties and orient substituents in a precise spatial arrangement.

Its most notable application is as a crucial intermediate in the synthesis of Tecadenoson, an antiarrhythmic drug candidate^{[1][2]}. The hydrochloride salt form enhances the stability, crystallinity, and handling properties of the parent amine, making it more suitable for storage and use in multi-step synthetic processes. Understanding the fundamental characteristics of this compound is the first step toward its effective and reliable implementation in a research or manufacturing setting.

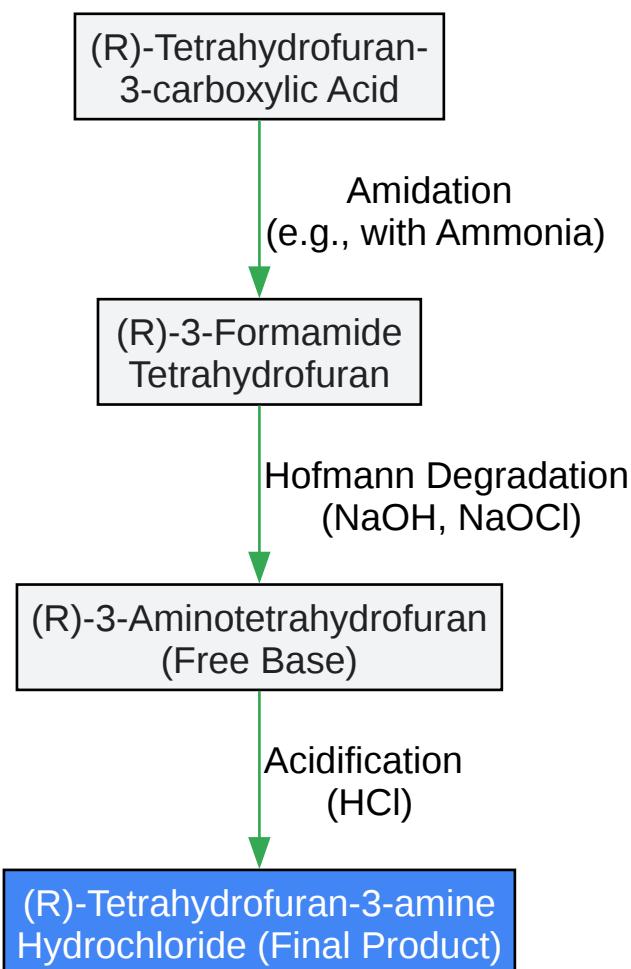
Core Physicochemical Properties

The identity and purity of a starting material are foundational to any successful synthesis. The key properties of **(R)-tetrahydrofuran-3-amine hydrochloride** are summarized below, providing the baseline data required for reaction planning, stoichiometry calculations, and analytical characterization.

Property	Value	Source(s)
Molecular Weight	123.58 g/mol	[3]
Molecular Formula	C ₄ H ₁₀ CINO	[3]
CAS Number	1072015-52-1	[1][4]
Appearance	White to off-white solid or powder	[1][4][5]
Storage Temperature	Room Temperature	[4]
InChIKey	MHOVLDXJDIEEMJ-NDILARRWNA-N	[4]

The molecular weight of 123.58 g/mol is a critical parameter for accurately measuring molar equivalents in reaction protocols. The compound's structure, consisting of a chiral amine on a tetrahydrofuran ring, is presented below.

(R)-tetrahydrofuran-3-amine hydrochloride


 [\(R\)-tetrahydrofuran-3-amine hydrochloride structure](#)

Synthesis and Stereochemical Control

The primary challenge in synthesizing this compound is not the formation of the chemical bonds, but the preservation of the (R)-stereocenter. The choice of synthetic route is therefore dictated by the need for high stereochemical fidelity.

Established Synthetic Pathway

A widely adopted and scalable method begins with an enantiomerically pure starting material, (R)-tetrahydrofuran-3-carboxylic acid. This route proceeds through two key reactions: amidation followed by a Hofmann degradation, which is known to occur with retention of configuration.^{[1][2]} The final step involves acidification to produce the stable hydrochloride salt.
[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for (R)-tetrahydrofuran-3-amine HCl.

Experimental Protocol: Hofmann Degradation and Salt Formation

This protocol is adapted from established procedures and demonstrates a practical application of the synthesis.[\[2\]](#)

Expertise & Causality: The Hofmann degradation is chosen because it is a classic and reliable method for converting a primary amide to a primary amine with one fewer carbon atom, crucially, without racemizing the adjacent stereocenter. The use of sodium hypochlorite in a basic solution is the standard condition for this transformation.

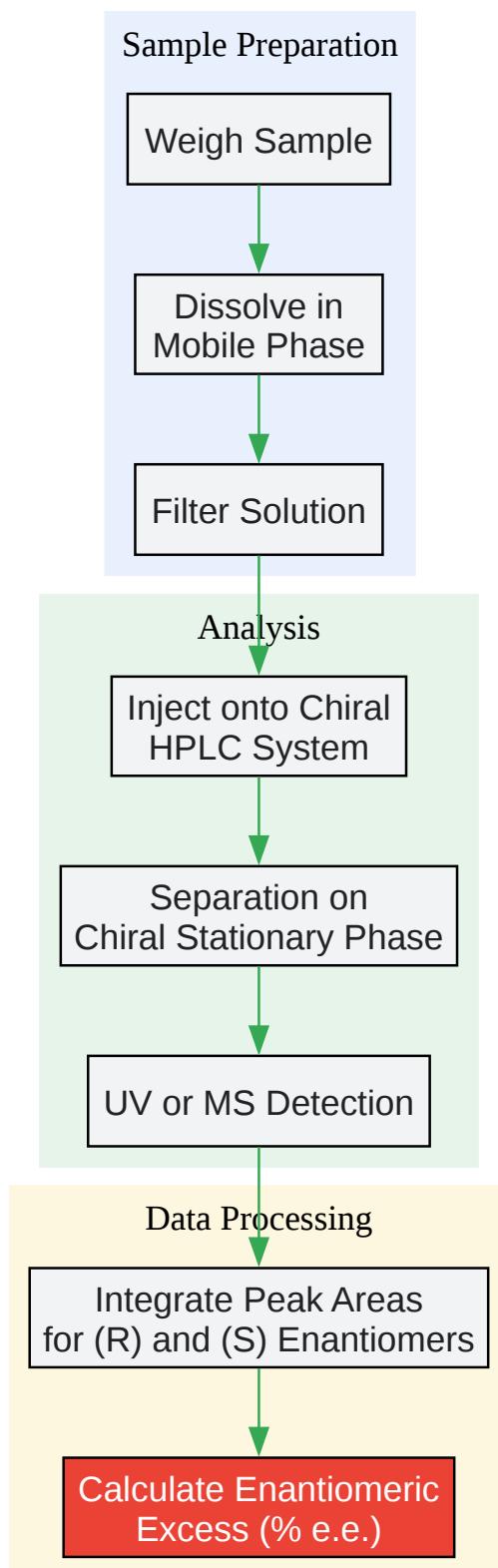
Protocol:

- **Reaction Setup:** In a suitable reaction vessel equipped for cooling and stirring, combine sodium hydroxide (2.0-5.0 molar equivalents) and a 12% aqueous solution of sodium hypochlorite (1.5-2.0 molar equivalents) and cool the mixture to 0°C.
- **Amide Addition:** Slowly add (R)-3-formamide tetrahydrofuran (1.0 molar equivalent) to the cooled solution while maintaining the temperature at 0°C. Stir for 30 minutes.
- **Degradation:** Gradually warm the reaction mixture to 65°C and maintain this temperature with stirring for 1 hour. The progress can be monitored by TLC or HPLC to ensure the complete consumption of the starting amide.
- **Workup & Extraction:** Cool the mixture to room temperature. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane. The organic layers are combined and washed with water until neutral.
- **Isolation of Free Base:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-aminotetrahydrofuran free base as a solid.[\[2\]](#)
- **Recrystallization (Optional):** The free base can be recrystallized from isopropanol or ethyl acetate to achieve higher purity.[\[2\]](#)

- Acidification: Dissolve the purified free base in a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the hydrochloride salt.
- Final Product Isolation: Collect the resulting solid by filtration, wash with a cold solvent, and dry under vacuum to yield **(R)-tetrahydrofuran-3-amine hydrochloride**.

Analytical Characterization for Quality Assurance

Verifying the identity, purity, and stereochemical integrity of the final product is a non-negotiable step in drug development. A multi-pronged analytical approach ensures the material meets all required specifications.


Identity and Purity Assessment

Standard analytical techniques are used to confirm the structure and assess the chemical purity.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure. Specific peak shifts and coupling constants for the tetrahydrofuran ring protons and carbons can verify the correct constitution.[6]
- Elemental Analysis: This technique confirms the elemental composition (C, H, Cl, N, O) of the compound, providing strong evidence for the correct molecular formula, $\text{C}_4\text{H}_{10}\text{ClNO}$.[6]

Chiral Purity Determination

Trustworthiness & Rationale: For a chiral intermediate, the most critical quality attribute is its enantiomeric excess (e.e.). The "gold standard" for this analysis is Chiral High-Performance Liquid Chromatography (HPLC).[7] This technique physically separates the (R) and (S) enantiomers, allowing for their precise quantification.[8][9] The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

[Click to download full resolution via product page](#)

Caption: General workflow for chiral purity analysis by HPLC.

Protocol: Chiral HPLC Analysis (Illustrative) This is a representative protocol. The specific column and mobile phase must be optimized for the analyte.

- Column Selection: Choose a suitable polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives, which are highly effective for separating a wide range of chiral compounds.[9][10]
- Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For basic amines, a small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape and resolution.[9]
- Sample Preparation: Accurately weigh and dissolve a sample of **(R)-tetrahydrofuran-3-amine hydrochloride** in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Instrumentation:
 - HPLC System with a UV detector (e.g., at 210 nm) or a Mass Spectrometer.
 - Chiral Column: e.g., CHIRALPAK® AD-H or similar.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
- Analysis: Inject the sample. The (R)-enantiomer should elute as a single major peak. A small peak corresponding to the (S)-enantiomer may be present.
- Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the two enantiomers:
 - $$\% \text{ e.e.} = [(A_R - A_S) / (A_R + A_S)] \times 100$$

A result of >99% e.e. is typically required for pharmaceutical applications.

Applications in Drug Development

The primary utility of **(R)-tetrahydrofuran-3-amine hydrochloride** is as a high-value synthetic building block.^[5] Its pre-defined stereochemistry and functional handles (a primary amine and an ether) allow for its direct incorporation into complex target molecules, saving synthetic steps and avoiding costly chiral separations later in the process.

Key Application: Synthesis of Tecadenoson This compound is a documented precursor for the A₁ adenosine receptor agonist Tecadenoson.^{[1][2]} The amine group serves as a nucleophile to be elaborated into the final complex structure, while the tetrahydrofuran ring becomes a core component of the final drug molecule.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

Hazard Category	GHS Classification	Precautionary Measures
Skin Contact	Causes skin irritation (H315)	Wear protective gloves and clothing (P280). Wash skin thoroughly after handling. ^[11] ^[12]
Eye Contact	Causes serious eye damage/irritation (H318/H319)	Wear eye/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes (P305 + P351 + P338). ^{[11][12]}
Ingestion	May be harmful if swallowed (H302)	Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. ^{[11][12]}
Flammability	Flammable liquid and vapor (H226)	Keep away from heat, sparks, and open flames. Keep container tightly closed. ^{[11][12]}

Handling:

- Use in a well-ventilated area or under a fume hood.[13]
- Avoid dust formation.[11]
- Use personal protective equipment (gloves, safety glasses, lab coat).[11]

Storage:

- Store at room temperature in a dry, well-ventilated place.[4]
- Keep the container tightly closed to prevent moisture absorption and contamination.

Conclusion

(R)-tetrahydrofuran-3-amine hydrochloride, with a definitive molecular weight of 123.58 g/mol, is more than just a simple chemical. It is a precision tool for the construction of complex, enantiomerically pure pharmaceutical agents. Its value lies in its defined stereochemistry, which is reliably produced through stereospecific synthetic routes and verified by rigorous analytical methods like chiral HPLC. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in creating next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1 [chemicalbook.com]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. (R)-Tetrahydrofuran-3-amine hydrochloride CAS#: 1072015-52-1 [chemicalbook.com]

- 5. (R)-Tetrahydrofuran-3-amine hydrochloride-上海倍殊生物科技有限公司_医药中间体_功能材料 [en.special-pharma.com]
- 6. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. capotchem.com [capotchem.com]
- 12. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [(R)-tetrahydrofuran-3-amine hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1394164#r-tetrahydrofuran-3-amine-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com